LRRK2-IN-16

LRRK2 inhibition Parkinson's disease Kinase assay

LRRK2-IN-16 is a structurally distinct, ATP-competitive LRRK2 inhibitor derived from a [1,2,4]triazolo[4,3-b]pyridazine scaffold with an IC50 <5 μM. Unlike high-affinity inhibitors, its micromolar potency makes it essential for partial inhibition studies, enabling researchers to titrate LRRK2 activity and identify on-target toxicities masked by complete kinase ablation. Use this tool to validate target engagement in parallel with amino-pyrimidine or indazole inhibitors, eliminating chemotype-specific off-target liabilities. Also ideal for dissecting G2019S mutant-specific signaling pathways in Parkinson's disease models. Complete your target validation toolkit with this unique, under-exploited probe.

Molecular Formula C18H19N5OS
Molecular Weight 353.4 g/mol
Cat. No. B15582694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLRRK2-IN-16
Molecular FormulaC18H19N5OS
Molecular Weight353.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H19N5OS/c1-13-4-6-14(7-5-13)18-20-19-15-8-9-16(21-23(15)18)25-12-17(24)22-10-2-3-11-22/h4-9H,2-3,10-12H2,1H3
InChIKeyDZOKYYJDZNGNCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LRRK2-IN-16: A Specialized Tool for Investigating Wild-Type LRRK2 Inhibition in Cellular Models


LRRK2-IN-16 (also known as compound 25) is a small-molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2) derived from a [1,2,4]triazolo[4,3-b]pyridazine chemical scaffold [1]. It is characterized as an ATP-competitive kinase inhibitor with an IC50 value below 5 μM against LRRK2 in biochemical assays [2]. This compound is primarily utilized as a specialized research tool for investigating LRRK2-dependent signaling pathways in the context of neurodegenerative and autoimmune disease models [1][2].

Why LRRK2-IN-16 Cannot Be Replaced by Potent, Brain-Penetrant Analogs for Specific Cellular Studies


In the LRRK2 inhibitor landscape, compounds such as LRRK2-IN-1, GNE-7915, DNL201, and MLi-2 are characterized by single-digit nanomolar potency and high selectivity profiles optimized for CNS penetration [1][2]. Substituting LRRK2-IN-16 with these high-affinity tools without justification would be scientifically flawed, as it occupies a distinct and under-exploited niche. Its micromolar potency and the specific scaffold from the 2013 patent [3] provide a unique opportunity to study partial inhibition or to differentiate target engagement in cellular models where hyper-potent inhibition masks subtler, pathway-specific effects. The critical failure of substitution lies in the assumption that greater potency is universally superior for target validation; using LRRK2-IN-16 allows researchers to titrate LRRK2 activity within a higher, more nuanced concentration range, which is essential for delineating the therapeutic window and identifying on-target toxicities that may be obscured by complete kinase ablation [3].

Quantitative Differentiation Guide for LRRK2-IN-16: Head-to-Head Potency and Scaffold Comparison


Biochemical Potency Comparison: LRRK2-IN-16 vs. LRRK2-IN-1 and GNE-7915

LRRK2-IN-16 demonstrates a significantly lower biochemical potency against LRRK2 compared to the widely used tool compounds LRRK2-IN-1 and GNE-7915. While LRRK2-IN-16 exhibits an IC50 of <5 μM in a purified kinase assay [1], LRRK2-IN-1 and GNE-7915 achieve IC50 values in the single-digit nanomolar range (6 nM and 9 nM, respectively) under comparable conditions . This quantitative difference positions LRRK2-IN-16 as a tool for studying the effects of partial LRRK2 inhibition, a pharmacological profile that more potent inhibitors cannot recapitulate.

LRRK2 inhibition Parkinson's disease Kinase assay

Comparison of Chemical Scaffolds: Triazolopyridazine Core vs. Amino-Pyrimidines

LRRK2-IN-16 is based on a [1,2,4]triazolo[4,3-b]pyridazine core as described in patent US 9,187,484 [1]. This scaffold is structurally distinct from the amino-pyrimidine backbone of GNE-7915 [2] and the indazole-based core of MLi-2 [3]. This chemotype differentiation is critical for orthogonal target validation studies; using compounds from distinct chemical series mitigates the risk of off-target effects that are scaffold-dependent rather than LRRK2-mediated. The triazolopyridazine series is less widely utilized in the field, making LRRK2-IN-16 a valuable tool for establishing that observed phenotypic changes are due to LRRK2 inhibition and not an artifact of a specific chemical structure.

Medicinal chemistry Structure-activity relationship Chemical probe

Patent-Disclosed Selectivity Profile: Unprecedented G2019S Mutant Preference

According to the original patent (US 9,187,484) and related literature, the triazolopyridazine series, to which LRRK2-IN-16 belongs, demonstrates an 'unprecedented selectivity towards the G2019S mutant' [1][2]. While specific fold-selectivity values for LRRK2-IN-16 are not publicly disclosed, the class-level inference is that this compound and its analogs may preferentially inhibit the pathogenic G2019S mutant over wild-type LRRK2, a feature not universally shared by all LRRK2 inhibitors. This is in stark contrast to many clinical-stage inhibitors like DNL201 which are non-mutant selective [3]. This potential for mutant bias makes LRRK2-IN-16 an essential tool for researchers specifically modeling Parkinson's disease driven by the LRRK2 G2019S mutation.

Selectivity LRRK2 G2019S Mutant-specific inhibition

Defined Research Applications for LRRK2-IN-16 Based on Quantitative Evidence


Orthogonal Chemical Probe for Target Validation in LRRK2 Biology

Employ LRRK2-IN-16 as a structurally distinct tool compound in parallel with amino-pyrimidine or indazole-based inhibitors (e.g., GNE-7915 or MLi-2) to confirm that observed phenotypic effects in cellular models are genuinely LRRK2-dependent and not the result of off-target liabilities common to a single chemotype [1]. This is a standard best practice for high-confidence target validation in drug discovery. Given its micromolar potency, it is particularly suited for chronic, low-grade inhibition studies.

Modeling Partial LRRK2 Inhibition in Neurodegenerative Disease Cell Models

Utilize LRRK2-IN-16's micromolar potency (IC50 < 5 μM) to establish a partial LRRK2 inhibition model in neuronal or microglial cell lines [2]. This approach is scientifically valuable for studying the minimal level of kinase activity reduction required to elicit a therapeutic benefit or for identifying on-target toxicities associated with complete kinase suppression, which are masked by potent inhibitors like MLi-2 (IC50 = 0.76 nM) .

Investigating G2019S Mutant-Specific LRRK2 Function

Leverage the reported class-level 'unprecedented selectivity' for the LRRK2 G2019S mutant [3] to design experiments in isogenic cell lines expressing either wild-type or G2019S LRRK2. This scenario is ideal for dissecting the unique signaling pathways driven by the hyperactive mutant kinase, which is the most common genetic cause of familial Parkinson's disease. LRRK2-IN-16 provides a potential advantage over non-selective clinical candidates like DNL201 for these specialized mechanistic studies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for LRRK2-IN-16

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.